1-(cyclopropylmethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
1-(cyclopropylmethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that features both imidazole and pyrazole rings
Mechanism of Action
Target of Action
Similar compounds have been found to target succinate dehydrogenase (sdh), an important membrane complex in the tricarboxylic acid cycle .
Mode of Action
Compounds with similar structures have been found to interfere with the effects of the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase, leading to the death of the pathogen .
Biochemical Pathways
Based on the target of action, it can be inferred that this compound may affect the tricarboxylic acid cycle .
Result of Action
Similar compounds have been found to lead to the death of the pathogen by interfering with the tricarboxylic acid cycle .
Biochemical Analysis
Biochemical Properties
1-(Cyclopropylmethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with cyclooxygenase (COX) enzymes, influencing the inflammatory response . Additionally, this compound can form complexes with proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades . Additionally, this compound can alter gene expression patterns by interacting with transcription factors or epigenetic regulators. These changes can lead to variations in cellular metabolism, impacting processes such as energy production, biosynthesis, and cell growth.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . By binding to these targets, this compound can inhibit or activate their functions, leading to changes in cellular processes. For instance, it may inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and catalysis. Alternatively, it can activate receptors by mimicking the natural ligands, triggering downstream signaling events.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular effects. This compound has been shown to be relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions Long-term studies have indicated that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as alterations in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anti-cancer properties . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Studies have shown that there are threshold effects, where the compound’s efficacy and toxicity are dose-dependent. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in preclinical and clinical settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter its biological activity . Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, influencing the levels of metabolites and overall cellular metabolism. These interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux and influx transporters, affecting its intracellular concentration and localization . Additionally, binding proteins can sequester this compound, influencing its distribution within different cellular compartments and tissues. These transport and distribution mechanisms are critical for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, cytoplasm, or other organelles, depending on its interactions with cellular machinery . The subcellular localization of this compound can affect its activity and function, as it may interact with different biomolecules in distinct cellular environments. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of 1-(cyclopropylmethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the preparation might involve the reaction of a thiophene derivative with an imidazole precursor in the presence of a suitable catalyst and under specific temperature and pressure conditions . Industrial production methods would likely optimize these steps for higher yields and cost-effectiveness, potentially incorporating microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
1-(cyclopropylmethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of any reducible functional groups present.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the electron-withdrawing thiophene ring. Common reagents include halogens and nucleophiles like amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
1-(cyclopropylmethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies exploring its antimicrobial and anticancer activities, given its ability to interact with various biological pathways.
Comparison with Similar Compounds
Similar compounds to 1-(cyclopropylmethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole include other imidazo[1,2-b]pyrazole derivatives and thiophene-containing heterocycles. These compounds share structural similarities but may differ in their electronic properties and biological activities. For example:
1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide: This compound has a similar core structure but different functional groups, leading to variations in reactivity and application.
1-phenyl-3-(thiophen-2-yl)-1H-pyrazole: Another related compound with potential antimicrobial activity.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-6-thiophen-3-ylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-2-10(1)8-15-4-5-16-13(15)7-12(14-16)11-3-6-17-9-11/h3-7,9-10H,1-2,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SENZKSMAKHBBGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN3C2=CC(=N3)C4=CSC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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